![molecular formula C9H11NO2 B184486 4-methoxy-N-methylbenzamide CAS No. 3400-22-4](/img/structure/B184486.png)
4-methoxy-N-methylbenzamide
Overview
Description
4-methoxy-N-methylbenzamide is a compound with the molecular formula C9H11NO2 . It is an important intermediate in organic synthesis .
Molecular Structure Analysis
The dihedral angle between the amide group and the benzene ring in 4-methoxy-N-methylbenzamide is 10.6° . In the crystal, molecules are connected via N-H⋯O hydrogen bonds, supported by a C-H⋯O contact, forming chains along b. These chains are linked by C-H⋯π interactions to give a three-dimensional network .Physical And Chemical Properties Analysis
4-methoxy-N-methylbenzamide has a molecular weight of 165.19 g/mol . Its exact mass and monoisotopic mass are 165.078978594 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The topological polar surface area is 38.3 Ų .Scientific Research Applications
Synthesis of β-Trifluoromethyl Enaminones
4-methoxy-N-methylbenzamide: is utilized in the synthesis of β-trifluoromethyl enaminones . These compounds are valuable in medicinal chemistry due to their potential pharmacological properties. The process involves the formation of enaminones, which are intermediates in the synthesis of various heterocyclic compounds.
Hydrogen Bonding Studies
The compound’s ability to form hydrogen bonds makes it a subject of interest in spectroscopic studies, particularly using near-infrared absorption spectroscopy . Understanding these interactions is crucial for the design of new materials and drugs.
Weinreb Amide Synthesis
4-methoxy-N-methylbenzamide: is also known as a Weinreb amide, which is used in the Weinreb ketone synthesis . This method is widely used in organic chemistry to convert acid chlorides into ketones with good yields and under mild conditions.
Safety and Hazards
Mechanism of Action
Target of Action
4-Methoxy-N-methylbenzamide, also referred to as Weinreb amide , is an N,N-disubstituted benzamide
Mode of Action
It’s known that it can participate in hydrogen bonding interactions .
Pharmacokinetics
It’s known that the compound has a boiling point of 70°c at 01mm Hg and a density of 1085 g/mL at 25°C .
properties
IUPAC Name |
4-methoxy-N-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-10-9(11)7-3-5-8(12-2)6-4-7/h3-6H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOAPROKUUGJAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60323449 | |
Record name | 4-methoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60323449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-methylbenzamide | |
CAS RN |
3400-22-4 | |
Record name | 3400-22-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404038 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-methoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60323449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the crystal structure of 4-methoxy-N-methylbenzamide?
A1: The crystal structure of 4-methoxy-N-methylbenzamide reveals key information about its molecular arrangement and interactions. [] The dihedral angle between the amide group and the benzene ring is 10.6°, indicating a slight twist in the molecule. [] This information can be valuable in understanding its reactivity and potential interactions with other molecules. Additionally, the crystal structure shows that molecules of 4-methoxy-N-methylbenzamide are connected through N—H⋯O hydrogen bonds and C—H⋯π interactions, forming a three-dimensional network. [] This insight into its solid-state packing can be helpful in designing synthetic strategies and predicting its physical properties.
Q2: How is 4-methoxy-N-methylbenzamide used in the synthesis of more complex molecules?
A2: 4-Methoxy-N-methylbenzamide serves as a crucial starting material in the synthesis of various heterocyclic compounds, particularly those related to the Amaryllidaceae alkaloids. [, ] Its structure contains a benzene ring with specific substituents, making it a versatile precursor for building more complex molecules. For example, it can undergo phenolic oxidation to form narwedine-type enones, which are key intermediates in the synthesis of biologically active compounds like galanthamine. [, ]
Q3: Can you elaborate on the use of 4-methoxy-N-methylbenzamide in synthesizing narwedine-type enones?
A3: 4-Methoxy-N-methylbenzamide can be modified at its benzene ring to create derivatives suitable for specific synthetic routes. For instance, bromination introduces a bromine atom, leading to compounds like 2-bromo-3-hydroxy-N-(4-hydroxyphenethyl)-4-methoxy-N-methylbenzamide. [] This brominated derivative can then undergo photochemical cyclization or phenolic oxidation to yield narwedine-type enones. [] These enones serve as crucial building blocks for the synthesis of Amaryllidaceae alkaloids, highlighting the significance of 4-methoxy-N-methylbenzamide as a starting material in organic synthesis.
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